
2-Cyclobutylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylcyclohexan-1-ol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a cyclobutyl group and a hydroxyl group at the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylcyclohexan-1-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of cyclobutene with cyclohexanone, followed by reduction of the resulting product. The reaction conditions typically include the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.
Another method involves the Grignard reaction, where cyclobutylmagnesium bromide is reacted with cyclohexanone to form the desired alcohol. The reaction is carried out in anhydrous ether under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobutylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Cyclobutylcyclohexanone or cyclobutylcyclohexanoic acid.
Reduction: Cyclobutylcyclohexane.
Substitution: Cyclobutylcyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Cyclobutylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclobutyl group may also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Cyclobutylcyclohexan-1-ol can be compared with other cycloalkane derivatives, such as:
Cyclohexanol: Similar in structure but lacks the cyclobutyl group, resulting in different chemical properties and reactivity.
Cyclobutylmethanol: Contains a cyclobutyl group but has a different ring structure, leading to variations in its chemical behavior.
Cyclohexanone: An oxidized form of cyclohexanol, used as a precursor in the synthesis of this compound.
The presence of the cyclobutyl group in this compound imparts unique steric and electronic effects, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-cyclobutylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c11-10-7-2-1-6-9(10)8-4-3-5-8/h8-11H,1-7H2 |
InChI-Schlüssel |
CFLYEWQEXOFMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
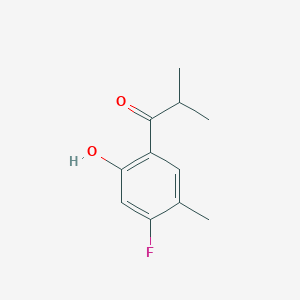

![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

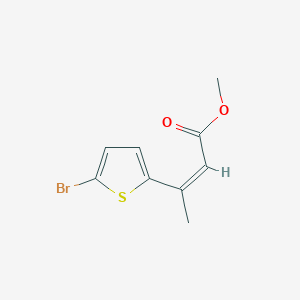

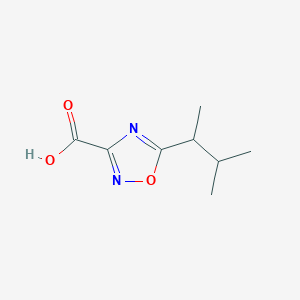
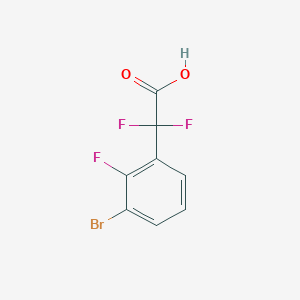
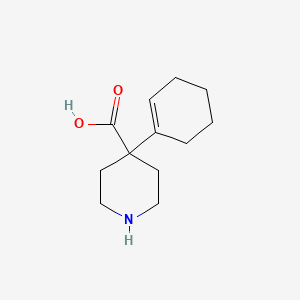
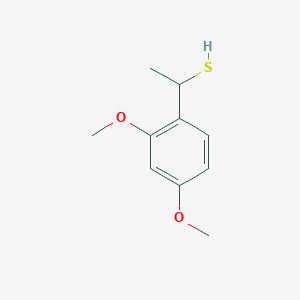
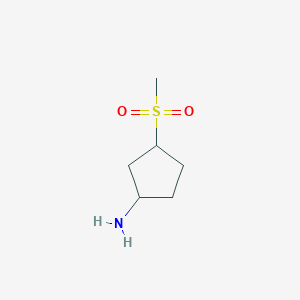
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)

